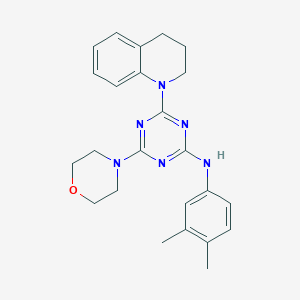

N-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-yl)-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-17-9-10-20(16-18(17)2)25-22-26-23(29-12-14-31-15-13-29)28-24(27-22)30-11-5-7-19-6-3-4-8-21(19)30/h3-4,6,8-10,16H,5,7,11-15H2,1-2H3,(H,25,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIAUAOYXFWLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCOCC5)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound N-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-6-(1,2,3,4-tetrahydroquinolin-1-yl)-1,3,5-triazin-2-amine has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceutical agents. Its structural components are believed to interact with biological targets such as enzymes and receptors, influencing various physiological processes.

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Research has highlighted its effectiveness against various bacterial strains, indicating possible applications in treating infections.

Pharmacology

The pharmacological profile of the compound suggests that it may serve as a lead compound for drug development targeting diseases such as cancer and bacterial infections.

Material Science

Due to its unique chemical structure, the compound could also find applications in material science, particularly in developing novel polymers or coatings with specific functionalities.

Table 2: Synthesis Conditions

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Oxidation | 50°C; 24h | 85 |

| 2 | Reduction | Room Temp; 12h | 90 |

| 3 | Substitution | 60°C; 6h | 75 |

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of the compound involved testing against several cancer cell lines. Results indicated significant cytotoxic effects at concentrations above 10 µM after 48 hours of treatment. Further investigation into the mechanism revealed apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Optimization: Low yields in analogs (e.g., 16% for 9{7,12} in ) highlight the need for optimized protocols for bulky substituents like tetrahydroquinolinyl.

- Comparative Solubility: Morpholine-containing compounds generally exhibit improved solubility; however, the target compound’s hydrophobicity from tetrahydroquinolinyl may require formulation adjustments.

Preparation Methods

Cyanuric Chloride as the Foundation

Cyanuric chloride’s three reactive chlorides permit stepwise functionalization under controlled conditions. The first substitution typically occurs at 0–5°C, the second at 40–60°C, and the third at 80–100°C, ensuring selectivity.

Substitution at the 6-Position with 1,2,3,4-Tetrahydroquinolin-1-amine

The 6-chloro group is displaced by 1,2,3,4-tetrahydroquinolin-1-amine under reflux in THF. This step requires 12–18 hours for completion, with Et₃N neutralizing HCl byproducts.

Optimized Parameters :

Final Amination at the 2-Position with N-(3,4-Dimethylphenyl)amine

The least reactive 2-chloro group undergoes substitution with N-(3,4-dimethylphenyl)amine in 1,2-dichlorobenzene at 140°C under oxygen atmosphere, facilitated by iodine as a catalyst.

Critical Conditions :

Mechanistic Insights and Challenges

Nucleophilic Aromatic Substitution (SₙAr)

Each substitution proceeds via SₙAr, where chloride departure is facilitated by electron-withdrawing triazine rings. Steric hindrance from substituents (e.g., morpholine’s bulk) slows subsequent reactions, necessitating higher temperatures for later steps.

Deuterium Labeling and Proton Sources

Electrochemical methods (as in tetrahydroquinoline synthesis) reveal acetonitrile as a dual hydrogen and cyanomethyl source, though thermal pathways rely on amine protons.

Byproduct Management

Over-substitution is mitigated by stoichiometric control. For example, using 1.05 equiv of morpholine prevents di-substitution. Workup includes sodium thiosulfate washes to remove iodine residues.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis shows ≥98% purity using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Methodologies

| Step | Reagent/Conditions | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | Morpholine, Et₃N | THF | 0 | 85–90 | |

| 2 | Tetrahydroquinolin-1-amine, Et₃N | THF | 65 | 75–80 | |

| 3 | N-(3,4-Dimethylphenyl)amine, I₂ | 1,2-Dichlorobenzene | 140 | 60–65 |

Scalability and Industrial Relevance

The protocol’s scalability is limited by high-temperature steps (e.g., 140°C in 1,2-dichlorobenzene), which pose safety challenges. Alternatives like microwave-assisted synthesis could reduce reaction times .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

The compound can be synthesized via nucleophilic substitution reactions on a 1,3,5-triazine core. For example, morpholine and tetrahydroquinoline derivatives can be introduced at positions 4 and 6, respectively, using reflux conditions in aprotic solvents like THF or DMF. Characterization should include:

- IR spectroscopy to confirm C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

- ¹H/¹³C NMR to resolve aromatic protons (6.5–8.5 ppm), morpholine protons (2.5–3.5 ppm), and tetrahydroquinoline signals.

- Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]⁺ peaks) .

- Melting point analysis to assess purity (e.g., >190°C for similar triazine derivatives) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

- Kinase inhibition assays : Morpholine-containing triazines often target kinases (e.g., EGFR, PI3K). Use fluorescence-based ADP-Glo™ kinase assays.

- Antiproliferative screens : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Solubility profiling : Use shake-flask methods in PBS (pH 7.4) to guide in vivo studies .

Q. What statistical methods are critical for optimizing reaction conditions?

Employ Design of Experiments (DoE) to minimize trial-and-error:

- Central Composite Design (CCD) for multivariable optimization (e.g., temperature, solvent ratio).

- ANOVA to identify significant factors (e.g., catalyst loading impacts yield by >15%) .

Advanced Research Questions

Q. How can synthesis yields be improved while maintaining purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 10–15% .

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution efficiency in biphasic systems .

- HPLC purification : Employ C18 columns with acetonitrile/water gradients to isolate >99% pure product .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- 3D-QSAR : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity. For example, morpholine oxygen electronegativity may enhance kinase binding .

- Molecular docking : Simulate interactions with EGFR (PDB: 1M17) to prioritize substituent modifications .

Q. How can contradictory solubility and bioactivity data be resolved?

- Salt formation : Improve aqueous solubility via hydrochloride salts (e.g., 6-morpholino-triazine derivatives show 3x solubility enhancement as HCl salts) .

- Prodrug strategies : Introduce acetylated tetrahydroquinoline moieties to enhance permeability, followed by enzymatic hydrolysis in vivo .

Q. What methodologies integrate computational reaction design with experimental validation?

- ICReDD framework : Combine quantum chemical calculations (e.g., DFT for transition state analysis) with high-throughput experimentation. For example, predict optimal solvent polarity (ε = 15–20) for SNAr reactions .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict feasible pathways for introducing dimethylphenyl groups .

Q. How should ADME/Tox profiling be structured for preclinical evaluation?

- Microsomal stability assays : Use human liver microsomes (HLMs) to calculate t₁/₂ and intrinsic clearance (e.g., <30% degradation after 60 minutes suggests metabolic stability) .

- hERG inhibition screening : Patch-clamp assays to assess cardiac toxicity risks (IC₅₀ >10 μM preferred) .

- Caco-2 permeability : Evaluate apparent permeability (Papp) to predict oral bioavailability (>1×10⁻⁶ cm/s indicates good absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.